molecular formula C6H4Cl3N B12296640 2,4,5-Trichloroaniline-d4

2,4,5-Trichloroaniline-d4

Cat. No.: B12296640
M. Wt: 200.5 g/mol
InChI Key: GUMCAKKKNKYFEB-OPTZXGQFSA-N
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Description

2,4,5-Trichloroaniline-d4 is a deuterated form of 2,4,5-Trichloroaniline, an organic compound with the chemical formula C6H2D4Cl3N. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is a pale yellow crystalline powder that is slightly soluble in petroleum ether and soluble in ethanol, ether, carbon disulfide, and acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloroaniline-d4 typically involves the chlorination of aniline in the presence of deuterium. The process begins with the nitration of 1,2,4-trichlorobenzene to form 2,4,5-trichloronitrobenzene. This intermediate is then reduced using iron powder and hydrochloric acid to yield 2,4,5-Trichloroaniline .

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of large reaction kettles where chlorobenzene and aniline are reacted in the presence of hydrogen chloride gas and chlorine gas. The reaction mixture is then filtered, and the solid product is dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloroaniline-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trichloroaniline-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloroaniline-d4 involves its interaction with various molecular targets. It acts as an inhibitor of certain enzymes, disrupting normal biochemical pathways. The compound’s chlorinated structure allows it to bind effectively to proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloroaniline-d4 is unique due to its deuterated form, which provides distinct advantages in research applications, such as improved stability and reduced reactivity compared to its non-deuterated counterparts .

Properties

Molecular Formula

C6H4Cl3N

Molecular Weight

200.5 g/mol

IUPAC Name

2,4,5-trichloro-N,N,3,6-tetradeuterioaniline

InChI

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2/i1D,2D/hD2

InChI Key

GUMCAKKKNKYFEB-OPTZXGQFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)N([2H])[2H]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N

Origin of Product

United States

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